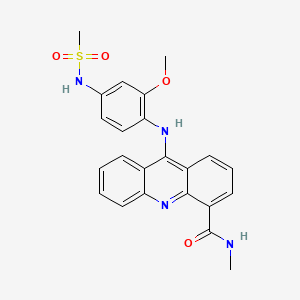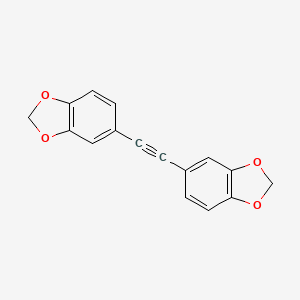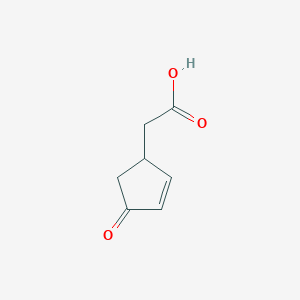![molecular formula C14H22N2O2 B14447963 N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide CAS No. 77502-40-0](/img/structure/B14447963.png)
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide is a chemical compound that belongs to the class of organic compounds known as amides. This compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a pentanamide group, which is a five-carbon chain with an amide functional group. The presence of these functional groups makes this compound interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide typically involves the reaction of a pyridine derivative with a suitable amide precursor. One common method involves the use of pyridine-4-carboxaldehyde, which is reacted with 2-propylpentanamide in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for the addition of reactants and removal of by-products can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide can be compared with other similar compounds such as:
- N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]acetamide
- N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide
- N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide
These compounds share the pyridine ring and amide functional group but differ in the nature of the substituents attached to the amide nitrogen. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
| 77502-40-0 | |
Molekularformel |
C14H22N2O2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
N-[(1-oxidopyridin-1-ium-4-yl)methyl]-2-propylpentanamide |
InChI |
InChI=1S/C14H22N2O2/c1-3-5-13(6-4-2)14(17)15-11-12-7-9-16(18)10-8-12/h7-10,13H,3-6,11H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
ISVSEHSYQZPLQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)C(=O)NCC1=CC=[N+](C=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)




